Comeib
Overview
Description
FG8119 is a novel benzodiazepine agonist with potential anticonvulsant and antiepileptic activity. It is primarily used in the study of neurological disorders. The compound has a molecular formula of C17H15N5O2 and a molecular weight of 321.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions: FG8119 is synthesized through a multi-step process involving the formation of a benzodiazepine core structure. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of FG8119 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors and continuous flow systems to maintain consistent production .
Chemical Reactions Analysis
Types of Reactions: FG8119 undergoes various chemical reactions, including:
Oxidation: FG8119 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: FG8119 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of FG8119, which may have different pharmacological properties .
Scientific Research Applications
FG8119 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on neurological pathways and receptors.
Medicine: Studied for its potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
FG8119 exerts its effects by acting as an agonist at benzodiazepine receptors. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and reduced neuronal excitability. The molecular targets include GABA receptors, and the pathways involved are primarily related to neuronal signaling .
Comparison with Similar Compounds
FG8119 is compared with other benzodiazepine agonists such as diazepam and clonazepam. While all these compounds act on GABA receptors, FG8119 is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
- Diazepam
- Clonazepam
- Lorazepam
- Alprazolam .
FG8119 stands out due to its potential anticonvulsant and antiepileptic activity, making it a valuable tool in neurological research.
Properties
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-21-8-13-14(15-19-16(24-20-15)10-6-7-10)18-9-22(13)12-5-3-2-4-11(12)17(21)23/h2-5,9-10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIWCURGXWGKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C4=NOC(=N4)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147603 | |
Record name | FG 8119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106447-61-4 | |
Record name | FG 8119 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106447614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FG 8119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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